molecular formula C17H14N2O5 B2891828 N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 786674-52-0

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2891828
CAS No.: 786674-52-0
M. Wt: 326.308
InChI Key: BHYXGMATFBKOIY-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenyl group, a dihydroisochromene ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methylphenyl compounds to introduce the nitro group. This is followed by the formation of the dihydroisochromene ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can lead to the formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dihydroisochromene ring and carboxamide group also contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2-nitrophenyl)benzamide
  • N-(4-nitrophenyl)acetamide
  • 1-methyl-3-nitrobenzene

Uniqueness

Compared to these similar compounds, N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide stands out due to its dihydroisochromene ring, which imparts unique chemical reactivity and potential biological activities. This structural feature differentiates it from simpler nitrophenyl derivatives and enhances its applicability in various scientific fields .

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-10-6-7-13(14(8-10)19(22)23)18-16(20)15-9-11-4-2-3-5-12(11)17(21)24-15/h2-8,15H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYXGMATFBKOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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